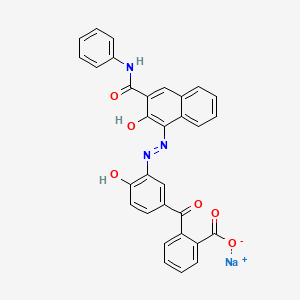
Sodium 2-(4-hydroxy-3-((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)benzoyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2-(4-hydroxy-3-((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)benzoyl)benzoate is a complex organic compound known for its vibrant color and extensive use in various industries. This compound is a type of azo dye, which is characterized by the presence of the azo group (-N=N-) linking two aromatic rings. Azo dyes are widely used due to their stability and the variety of colors they can produce.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Sodium 2-(4-hydroxy-3-((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)benzoyl)benzoate typically involves a multi-step process:
Diazotization: The process begins with the diazotization of an aromatic amine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a coupling component, such as a phenol or naphthol derivative, under alkaline conditions to form the azo compound.
Substitution and Neutralization: The resulting azo compound undergoes further substitution reactions to introduce the sodium salt form, followed by neutralization to obtain the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: The azo group can be reduced to form amines, which can further react to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are often used.
Substitution: Conditions vary depending on the substituent being introduced, but typically involve catalysts and specific solvents to facilitate the reaction.
Major Products:
Oxidation Products: Quinones and other oxidized derivatives.
Reduction Products: Amines and their derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
Sodium 2-(4-hydroxy-3-((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)benzoyl)benzoate has several applications in scientific research:
Chemistry: Used as a pH indicator due to its color change properties in different pH environments.
Biology: Employed in staining techniques for microscopy to highlight specific structures within cells and tissues.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool due to its ability to bind to specific biological molecules.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of colored plastics and inks.
作用機序
The compound exerts its effects primarily through its ability to interact with various molecular targets:
Binding to Proteins: The azo group can form stable complexes with proteins, altering their structure and function.
Pathways Involved: The compound can influence cellular pathways by binding to enzymes and receptors, affecting processes such as signal transduction and metabolic regulation.
類似化合物との比較
Methyl Orange: Another azo dye used as a pH indicator.
Congo Red: Used in histology for staining amyloid tissues.
Sudan III: Employed in staining lipids in biological samples.
Uniqueness: Sodium 2-(4-hydroxy-3-((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)benzoyl)benzoate is unique due to its specific structure, which provides distinct color properties and binding capabilities. Its versatility in various applications, from industrial dyeing to scientific research, highlights its importance and utility.
生物活性
Sodium 2-(4-hydroxy-3-((2-hydroxy-3-((phenylamino)carbonyl)-1-naphthyl)azo)benzoyl)benzoate, commonly referred to as an azo dye, exhibits significant biological activity that is of interest in various fields, including biochemistry, pharmacology, and industrial applications. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.
- Molecular Formula : C31H20N3NaO6
- Molecular Weight : 553.5 g/mol
- CAS Number : 85204-11-1
- IUPAC Name : Sodium; 2-[4-hydroxy-3-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]benzoyl]benzoate
This compound belongs to the class of azo dyes characterized by the azo group (-N=N-) linking two aromatic rings. Its vibrant color and stability make it suitable for various applications, including dyeing and biological staining.
Interaction with Biological Molecules
This compound exhibits notable interactions with proteins and enzymes, which influence its biological activity:
- Enzyme Inhibition : Studies indicate that this compound can inhibit certain enzymes involved in inflammatory pathways, suggesting a potential role in modulating inflammatory responses.
- Protein Binding : The compound demonstrates a high affinity for specific proteins, which may facilitate its use in drug delivery systems or as a diagnostic tool.
Anti-inflammatory Properties
Research has highlighted the anti-inflammatory effects of this compound. For instance, it has been shown to reduce the expression of inducible nitric oxide synthase (iNOS) in microglial cells stimulated by inflammatory agents. This suggests that the compound can modulate neuroinflammatory responses, which are implicated in neurodegenerative diseases such as Alzheimer's disease .
Scientific Research
This compound is utilized in various scientific applications:
- Staining Techniques : Its ability to bind to specific cellular structures makes it valuable for microscopy and histological studies.
- Drug Delivery Systems : The compound's binding properties may be harnessed for targeted drug delivery, enhancing therapeutic efficacy.
Industrial Applications
In the textile industry, this azo dye is widely used for dyeing fabrics due to its stability and vibrant color. Additionally, it finds applications in the production of colored plastics and inks .
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
特性
CAS番号 |
85204-11-1 |
|---|---|
分子式 |
C31H20N3NaO6 |
分子量 |
553.5 g/mol |
IUPAC名 |
sodium;2-[4-hydroxy-3-[[2-hydroxy-3-(phenylcarbamoyl)naphthalen-1-yl]diazenyl]benzoyl]benzoate |
InChI |
InChI=1S/C31H21N3O6.Na/c35-26-15-14-19(28(36)22-12-6-7-13-23(22)31(39)40)17-25(26)33-34-27-21-11-5-4-8-18(21)16-24(29(27)37)30(38)32-20-9-2-1-3-10-20;/h1-17,35,37H,(H,32,38)(H,39,40);/q;+1/p-1 |
InChIキー |
FRHKKNJAEQOFMS-UHFFFAOYSA-M |
正規SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)C(=O)C5=CC=CC=C5C(=O)[O-])O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















